The Chemical Architecture and Analytical Profiling of 4-Dehydroxy-2-hydroxy Olsalazine (EP Impurity B)
The Chemical Architecture and Analytical Profiling of 4-Dehydroxy-2-hydroxy Olsalazine (EP Impurity B)
Executive Summary & Scientific Context
Olsalazine sodium is a widely utilized prodrug in the management of inflammatory bowel disease (IBD) and ulcerative colitis. Administered orally, it bypasses upper gastrointestinal absorption and is selectively cleaved by bacterial azoreductases in the colon to release two molecules of 5-aminosalicylic acid (5-ASA), the active anti-inflammatory agent.
However, the synthesis of Olsalazine is susceptible to side reactions that generate process-related impurities. Among the most critical of these is 4-Dehydroxy-2-hydroxy Olsalazine , officially designated in pharmacopeial monographs as Olsalazine EP Impurity B [1]. Because this impurity is a regiochemical isomer of the active pharmaceutical ingredient (API), it presents unique challenges in both synthetic control and analytical resolution.
This whitepaper provides a comprehensive technical breakdown of Impurity B, detailing its mechanistic origins, structural properties, and the self-validating analytical protocols required to achieve baseline resolution and ICH-compliant quantification[2].
Structural Elucidation and Physicochemical Properties
To understand the analytical behavior of 4-Dehydroxy-2-hydroxy Olsalazine, we must first deconstruct its chemical architecture.
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Chemical Name: 3-((3-carboxy-4-hydroxyphenyl)diazenyl)-2-hydroxybenzoic acid
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CAS Number: 752188-68-4[3]
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Molecular Formula: C₁₄H₁₀N₂O₆[4]
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Molecular Weight: 302.24 g/mol [5]
While Olsalazine is a symmetric dimer—formally 3,3'-azobis(6-hydroxybenzoic acid) or 5,5'-azobis(salicylic acid)—Impurity B is an asymmetric regioisomer . The trivial name "4-Dehydroxy-2-hydroxy" is a pharmacopeial shorthand indicating the regiochemical shift of the azo linkage. In Impurity B, one of the salicylic acid moieties is coupled at the 3-position (ortho to the hydroxyl group) rather than the 5-position (para to the hydroxyl group).
Table 1: Physicochemical & Structural Comparison
| Property | Olsalazine (API) | 4-Dehydroxy-2-hydroxy Olsalazine (Impurity B) |
| CAS Number | 6054-98-4 (Sodium Salt) | 752188-68-4 |
| Molecular Formula | C₁₄H₁₀N₂O₆ | C₁₄H₁₀N₂O₆ |
| Molecular Weight | 302.24 g/mol | 302.24 g/mol |
| Azo Linkage Position | 5,5'-symmetric (Para-coupled) | 5,3'-asymmetric (Ortho-coupled) |
| Appearance | Yellow crystalline powder | Orange to Brown Solid |
| Gut Flora Cleavage Products | 5-ASA + 5-ASA | 5-ASA + 3-Aminosalicylic Acid (3-ASA) |
Causality Insight: The cleavage products highlight the toxicological importance of this impurity. While Olsalazine safely yields two molecules of 5-ASA, the asymmetric Impurity B cleaves into one molecule of 5-ASA and one molecule of 3-ASA. Because 3-ASA possesses a different pharmacological and safety profile, regulatory agencies mandate strict quantification of Impurity B to ensure patient safety.
Mechanistic Origins: The Causality of Formation
As an Application Scientist, I emphasize that controlling an impurity begins with understanding its synthetic genesis. Impurity B is not a degradation product; it is a process-related impurity born from the inherent regioselectivity of electrophilic aromatic substitution during API synthesis.
The industrial synthesis of Olsalazine typically involves the diazotization of 5-ASA to form a diazonium salt, which subsequently undergoes an azo-coupling reaction with salicylic acid (or another 5-ASA molecule).
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The Electrophile: The 5-ASA diazonium ion.
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The Nucleophile: Salicylic acid. The hydroxyl (-OH) group on the salicylic acid ring is strongly activating and directs incoming electrophiles to the ortho and para positions.
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The Divergence:
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Major Pathway (Para-Attack): Attack at the 5-position (para to the OH group) is sterically favored, yielding the symmetric Olsalazine API.
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Minor Pathway (Ortho-Attack): Attack at the 3-position (ortho to the OH group) is sterically hindered by the adjacent carboxylate and hydroxyl groups. However, it still occurs as a minor side reaction, generating the asymmetric Impurity B[2].
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Fig 1. Regioselective azo-coupling pathways yielding Olsalazine and Impurity B.
Analytical Workflows & Experimental Protocols
Because Olsalazine and Impurity B are regioisomers, they are isobaric (identical mass-to-charge ratio, m/z 301.2 [M-H]⁻). Consequently, direct mass spectrometry without prior chromatographic separation will fail to distinguish them.
To achieve a self-validating analytical system, we must rely on high-resolution Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) leveraging stationary phases that exploit subtle differences in molecular shape and intramolecular hydrogen bonding.
Protocol 1: Chromatographic Separation (HPLC-UV)
Rationale: A Pentafluorophenyl (PFP) column is vastly superior to a standard C18 column for this application. The PFP phase offers unique π−π and dipole-dipole interactions that readily distinguish the ortho-azo linkage of Impurity B from the para-azo linkage of Olsalazine.
Step-by-Step Methodology:
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Sample Preparation: Weigh 10.0 mg of the Olsalazine API sample and dissolve it in 10 mL of Methanol (slightly heated if necessary, as Impurity B is only slightly soluble in cold methanol[5]). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
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Column Selection: Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm.
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (buffers the carboxylic acid groups to ensure they remain protonated, preventing peak tailing).
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Mobile Phase B: 100% Acetonitrile.
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Detection: Set the UV-Vis Diode Array Detector (DAD) to 350 nm (optimal for the extended conjugation of the azo-aromatic system).
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System Suitability: Inject a mixed standard of Olsalazine and Impurity B. The protocol is only validated if the chromatographic resolution ( Rs ) between the two peaks is ≥2.0 .
Table 2: RP-HPLC Gradient Protocol for Isomeric Resolution
| Time (min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 5.0 | 80 | 20 | 1.0 |
| 15.0 | 50 | 50 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 25.0 | 95 | 5 | 1.0 |
Protocol 2: LC-MS/MS Structural Confirmation
Rationale: Once baseline resolution is achieved via HPLC, Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the identity of the peaks.
Step-by-Step Methodology:
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Ionization Mode: Operate the mass spectrometer in ESI Negative mode. Both molecules contain acidic phenol and carboxylate groups that readily lose a proton.
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Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C.
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Data Acquisition: Monitor the precursor ion at m/z 301.2 [M-H]⁻.
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Fragmentation (MS/MS): Apply a collision energy of 20 eV. The primary fragment will result from the homolytic or heterolytic cleavage of the azo bond, yielding fragment ions around m/z 150.1 (corresponding to the cleaved aminosalicylic acid moieties).
Fig 2. Analytical workflow for the isolation and isobaric resolution of Impurity B.
Conclusion
The rigorous identification and quantification of 4-Dehydroxy-2-hydroxy Olsalazine (Impurity B) is not merely a regulatory box-checking exercise; it is a fundamental requirement rooted in chemical mechanics and patient safety. By understanding that Impurity B is an ortho-coupled regioisomer formed during the electrophilic aromatic substitution phase of API synthesis, analytical scientists can rationally design chromatographic methods—such as PFP stationary phases—that exploit these subtle structural differences. Implementing the self-validating protocols outlined in this guide ensures that pharmaceutical manufacturers maintain compliance with ICH Q3A guidelines while delivering safe, high-efficacy therapeutics to patients.
References
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Veeprho Pharmaceuticals. "Olsalazine Impurities and Related Compound - Regulatory Compliance and Structural Elucidation." Veeprho Impurity Standards. Available at: [Link]
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Pharmaffiliates. "CAS No : 752188-68-4 | Product Name : Olsalazine Sodium - Impurity B." Pharmaffiliates Reference Standards. Available at:[Link]
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Clinivex. "CAS 752188-68-4 | 4-Dehydroxy-2-hydroxy Olsalazine Supplier." Clinivex Analytical Standards. Available at:[Link]
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Axios Research. "Olsalazine EP Impurity B - CAS - 752188-68-4." Axios Research Impurities. Available at:[Link]
